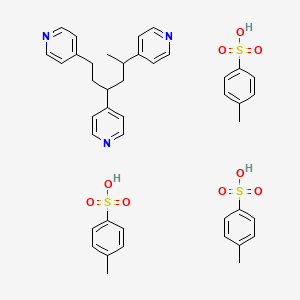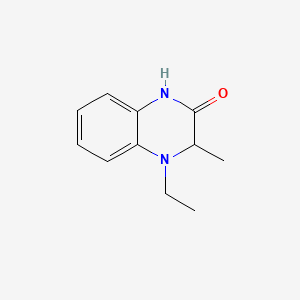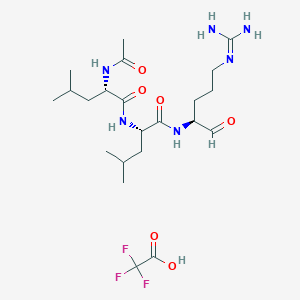
Poly(4-vinylpyridinium p-toluenesulfonate)
カタログ番号 B588818
CAS番号:
132759-93-4
分子量: 834.03
InChIキー: LSMFHWGJGDMHKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(4-vinylpyridinium p-toluenesulfonate) is a hydrophobic polymer . It has a linear formula of (C10H10 · C7H8O3S ·C7H7N)x . The CAS Number is 132759-93-4 .
Synthesis Analysis
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate, a similar compound, was prepared by the reaction of cross-linked poly(4-vinylpyridine) with 1,4-butane sultone and further acidification of the catalyst with sulfuric acid .Molecular Structure Analysis
The molecular weight of Poly(4-vinylpyridinium p-toluenesulfonate) is 832.02 g/mol . The molecular formula is C42H45N3O9S3X2 . The canonical SMILES is CC1=CC=C (C=C1)S (=O) (=O)O.CC1=CC=C (C=C1)S (=O) (=O)O.CC1=CC=C (C=C1)S (=O) (=O)O.CC (CC (CCC1=CC=NC=C1)C2=CC=NC=C2)C3=CC=NC=C3 .Chemical Reactions Analysis
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate, a similar compound, was shown to be an efficient dual acidic catalyst for one-pot preparation of 1,8-dioxo-octahydroxanthenes under solvent-free conditions .Physical And Chemical Properties Analysis
Pyridinium p-Toluenesulfonate, a related compound, appears as a white to off-white crystalline powder that is often odorless . It is highly soluble in polar solvents like water, methanol, ethanol, and acetone but has limited solubility in nonpolar solvents .科学的研究の応用
1. Catalysis in Chemical Synthesis
- Poly(4-vinylpyridinium p-toluenesulfonate) is used as an immobilized catalyst for hydrolysis of tetrahydropyranyl ethers, offering mild, efficient, and convenient methods with good to excellent yields and purity (Li & Ganesan, 1998).
- It serves as a catalyst for the selective oxidation of sulfides to sulfoxides and for the chemoselective oxidation of alcohols into aldehydes and ketones (Ghorbani‐Choghamarani & Abbasi, 2011).
- The polymer is efficient in converting alcohols to their corresponding acetate derivatives (Hajjami, Ghorbani‐Choghamarani, & Norouzi, 2012).
2. Environmental Applications
- Poly(4-vinylpyridinium p-toluenesulfonate) has been used in wastewater treatment, particularly for the removal of organic pollutants such as toluene from water (Zenasni et al., 2011).
3. Antibacterial Applications
- The polymer exhibits antibacterial activity, showing strong efficacy against gram-positive bacteria and less activity against gram-negative bacteria (Kawabata & Nishiguchi, 1988).
4. Miscellaneous Applications
- Poly(4-vinylpyridinium p-toluenesulfonate) has been involved in studies related to the oxidation of conductive polymers with atmospheric oxygen, suggesting applications in material science (Nakatani, Sakata, & Tsubomura, 1975).
- It also finds use in the synthesis and study of thermal properties of various polymeric compounds (Mansri et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3.3C7H8O3S/c1-17(19-6-12-23-13-7-19)16-21(20-8-14-24-15-9-20)3-2-18-4-10-22-11-5-18;3*1-6-2-4-7(5-3-6)11(8,9)10/h4-15,17,21H,2-3,16H2,1H3;3*2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMFHWGJGDMHKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC(CCC1=CC=NC=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47N3O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746207 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--4,4',4''-(hexane-1,3,5-triyl)tripyridine (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
834.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132759-93-4 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--4,4',4''-(hexane-1,3,5-triyl)tripyridine (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(4-vinylpyridinium p-toluenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Pentanone, 4-hydroxy-3-methylene-, (R)- (9CI)
136377-93-0
4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
146740-22-9
2H-Azeto[1,2-a]cyclopenta[c]pyrrole
155869-00-4



![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)
![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B588751.png)
![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)

